2-(2-Oxoazepan-1-yl)propanoic acid
Description
2-(2-Oxoazepan-1-yl)propanoic acid is a heterocyclic compound featuring a seven-membered azepane ring fused with a ketone (oxo) group at the 2-position and a propanoic acid substituent at the 1-position.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(2-oxoazepan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(9(12)13)10-6-4-2-3-5-8(10)11/h7H,2-6H2,1H3,(H,12,13) |
InChI Key |
WETFVOGKVQSFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoazepan-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aminohexanoic acid with acetic anhydride to form the azepane ring, followed by oxidation to introduce the ketone functional group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoazepan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The azepane ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted azepane derivatives with different functional groups.
Scientific Research Applications
There seems to be a confusion in the query, as the compound of interest is "3-(2-Oxoazepan-1-yl)propanoic acid" (CAS Number: 505026-81-3) , not "2-(2-Oxoazepan-1-yl)propanoic acid". Therefore, the following information will focus on the applications of 3-(2-Oxoazepan-1-yl)propanoic acid, based on the available search results.
Research and Pharmaceutical Applications
- Ocular Anti-Inflammatory Diseases 3-(2-Oxoazepan-1-yl)propanoic acid can be used as an agonist of FPR2 to treat ocular inflammatory diseases .
Ocular Tissue Expression FPR2 is expressed in ocular tissues such as the cornea, as well as in the posterior of the eye, and inflammatory cells . FPR2 agonists exhibit ocular anti-inflammatory activity . - Anti-inflammatory Activity FPR2 agonists show potent anti-inflammatory activity in an endotoxin-induced uveitis model in rats .
- Corneal Wound Healing FPR2 agonists can accelerate healing and re-epithelialization in a rabbit model of corneal wounds .
- Hypertension Treatment Substituted caprolactam derivatives, which include compounds similar to 3-(2-Oxoazepan-1-yl)propanoic acid, have been patented as antihypertensives .
Chemical Research
- Rearrangement of Amino Acids 2-Oxoazepane α,α-amino acids can undergo rearrangement to form 2'-oxopiperidine-containing β(2,3,3)-amino acids, which are useful as scaffolds for peptidomimetics, foldamers, and bioactive compounds .
- The rearrangement process involves the breakdown of an amide bond and the formation of a new bond, leading to a six-membered heterocycle .
- The presence of a carboxylic acid at position 4 of the 2-oxoazepane ring facilitates this rearrangement, participating directly in the intramolecular catalysis .
Other Potential Applications
- Reagent in chemical synthesis : 3-(2-Oxoazepan-1-yl)propanoic acid can be used as a reagent in chemical synthesis .
- Building block for bioactive molecules: It can serve as a building block for creating molecules with biological activity .
Mechanism of Action
The mechanism of action of 2-(2-Oxoazepan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The azepane ring and ketone functional group play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(2-Oxoazepan-1-yl)propanoic acid and related compounds:
Structural and Functional Insights
Ring Size and Flexibility: Azepane (7-membered) vs. pyrrolidine (5-membered): Larger rings like azepane offer greater conformational flexibility, which can enhance binding to enzymes or receptors compared to rigid pyrrolidine derivatives . Benzazepine derivatives (e.g., 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid) introduce aromaticity, improving interactions with hydrophobic protein pockets .
Functional Group Modifications :
- The oxo group in azepane analogs increases electrophilicity, making these compounds reactive intermediates for further derivatization (e.g., forming Schiff bases or coordinating metals) .
- Fluorine substitution (e.g., in adamantyl derivatives) enhances metabolic stability and binding affinity due to electronegativity and steric effects .
Biological Activity Trends: Compounds with oxazole or benzazepine cores exhibit higher antimicrobial or anti-inflammatory activities compared to simple azepane derivatives, likely due to enhanced target engagement . The absence of the oxo group (e.g., 2-(azepan-1-yl)propanoic acid) reduces reactivity but retains basic amine functionality for hydrogen bonding .
Case Studies and Research Findings
- Enzyme Inhibition: Fluorinated adamantyl propanoic acid derivatives demonstrated 20–30% higher binding affinity to α-amylase compared to non-fluorinated analogs in molecular docking studies .
Biological Activity
2-(2-Oxoazepan-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a seven-membered azepane ring with a carbonyl group and a propanoic acid moiety. This structural configuration is significant for its interaction with biological targets.
1. Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. A study evaluated various derivatives in human peripheral blood mononuclear cells (PBMC), demonstrating that these compounds can modulate cytokine release, particularly decreasing levels of pro-inflammatory cytokines such as TNF-α and IFN-γ while increasing IL-10 production .
Table 1: Cytokine Modulation by this compound Derivatives
| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Increase (%) |
|---|---|---|---|
| 3a | 44 | 79 | Significant |
| 3b | Moderate | Increased | Moderate |
| 3e | Significant | Moderate | High |
2. Antioxidant Activity
The compound has also been associated with antioxidant properties, which contribute to its neuroprotective effects. For instance, it has been shown to inhibit neurotoxicity caused by excess calcium and glutamate, suggesting potential applications in treating neurodegenerative disorders .
3. Nootropic Effects
As a nootropic agent, this compound enhances cognitive function. Studies have indicated that it can improve blood rheology and exhibit protective effects against cognitive decline due to cerebrovascular issues .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Cytokine Modulation : Influencing the immune response by altering cytokine profiles.
- Antioxidant Activity : Reducing oxidative stress within neuronal cells.
- Calcium Regulation : Preventing calcium overload in neurons, which is critical for cell survival.
Case Study 1: In Vivo Efficacy in Animal Models
In an experimental model involving rats with induced ocular inflammation, administration of agonists derived from this compound showed significant reduction in inflammatory markers and improved healing outcomes . This highlights the therapeutic potential for treating inflammatory diseases.
Case Study 2: Neuroprotective Effects in Cognitive Deficiency
A clinical assessment of noopept, a related compound, demonstrated that it retains efficacy both parenterally and orally in improving cognitive function. The study noted significant improvements in patients with post-traumatic cognitive deficiencies, suggesting similar potential for derivatives of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
